6,7-Dichlorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2NS |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
6,7-dichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H |
InChI Key |
GXJZHNRPPJSUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CS2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6,7 Dichlorobenzo D Thiazole and Its Analogues in Chemical Synthesis Research
Established Synthetic Routes to 6,7-Dichlorinated Benzothiazole (B30560) Scaffolds
The construction of the 6,7-dichlorobenzothiazole core relies on several established synthetic methodologies, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing dichlorinated benzene (B151609) derivative.
Cyclocondensation Reactions for Benzothiazole Core Formation
Cyclocondensation reactions are a cornerstone for the synthesis of benzothiazoles. mdpi.com These reactions typically involve the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. For the synthesis of 6,7-dichlorobenzothiazoles, this approach would necessitate a 2-amino-4,5-dichlorobenzenethiol (B2795064) precursor. The reaction with various carbonyl compounds, such as aldehydes or carboxylic acids, leads to the formation of the thiazole ring. mdpi.com The choice of the condensation partner determines the substituent at the 2-position of the resulting benzothiazole. For instance, reaction with an aldehyde will yield a 2-substituted benzothiazole, while a carboxylic acid will afford a 2-acylbenzothiazole. The reaction conditions for these condensations can vary, often employing catalysts and elevated temperatures to facilitate the cyclization and dehydration steps. mdpi.com
Malonic acid derivatives are also utilized in cyclocondensation reactions to form six-membered malonyl heterocycles. nih.gov These reactions involve the use of reagents like diethyl malonates, (chlorocarbonyl)ketenes, and bis(2,4,6-trichlorophenyl) malonates with 1,3-dinucleophiles. nih.gov
Application of Appel's Salt in Thiazole Ring Synthesis
While not directly documented for the synthesis of 6,7-dichlorobenzothiazole in the provided results, the application of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a known method for the synthesis of thiazole rings. researchgate.net This reagent reacts with anilines to produce 1,2,3-dithiazole-5-imines, which can be further transformed. researchgate.net This methodology could potentially be adapted for the synthesis of dichlorinated benzothiazoles by using an appropriately substituted aniline (B41778).
Halogenation-Then-Amination Approaches in Benzothiazole Synthesis
This strategy involves the initial halogenation of a suitable precursor followed by an amination step to introduce the necessary amino group for thiazole ring formation. The synthesis of 2-aminobenzothiazoles can be achieved through the oxidative cyclization of N-arylthioureas. nih.gov For instance, the reaction of anilines with potassium thiocyanate (B1210189) and bromine can yield 2-aminobenzothiazoles. nih.gov Specifically, the synthesis of 2-amino-6,7-dichlorobenzothiazole has been accomplished through the cyclization of the appropriately substituted aniline with thiocyanogen. researchgate.netrjpbcs.com This method highlights the direct formation of the 2-amino-6,7-dichlorobenzothiazole derivative.
Another approach involves the use of N-halosuccinimides as mild oxidants for the oxidative cyclization of thioureas and thiobenzanilides. mdpi.com This halogen-mediated synthesis is thought to proceed via halogenation of the thiocarbonyl sulfur followed by intramolecular electrophilic aromatic substitution. mdpi.com
Strategies Involving 2-amino-4,5-dichlorobenzenethiol Precursors
The use of 2-amino-4,5-dichlorobenzenethiol is a direct and versatile route to a variety of 2-substituted 6,7-dichlorobenzothiazoles. researchgate.netsigmaaldrich.comclearsynth.comuni.lu This precursor contains the pre-formed dichlorinated benzene ring and the necessary amino and thiol functionalities for the thiazole ring closure.
For example, the reaction of 2-amino-4,5-dichlorobenzenethiol with 2-hydroxybenzoic acid results in the formation of 2-(5,6-dichlorobenzo[d]thiazol-2-yl)phenol. researchgate.net This highlights the utility of this precursor in creating more complex derivatives. The synthesis of this key intermediate, 2-amino-4,5-dichlorobenzenethiol, is therefore a critical step in this synthetic strategy.
One-Pot Cascade Reactions for Fused Heterocyclic Systems Containing Dichloro-Benzothiazole Moieties
One-pot cascade reactions offer an efficient approach to constructing complex molecular architectures from simple starting materials in a single operation. mdpi.com These reactions are advantageous due to their atom economy and reduced workup procedures. mdpi.com For instance, a three-component reaction involving o-iodoanilines, methyl trifluoropyruvate, and elemental sulfur, mediated by copper, can produce 2-(trifluoromethyl)benzothiazoles in a domino one-pot synthesis. nih.gov While not explicitly detailing a 6,7-dichloro derivative, this methodology could potentially be applied using a 4,5-dichloro-2-iodoaniline (B1610387) starting material.
Another example is the synthesis of benzimidazole-linked thiazolidines through a one-pot, three-component reaction. researchgate.net Such strategies can be envisioned for the synthesis of fused heterocyclic systems incorporating the 6,7-dichlorobenzothiazole moiety, leading to novel and complex chemical entities.
Functionalization and Derivatization Techniques for 6,7-Dichlorobenzothiazole Derivatives
Once the 6,7-dichlorobenzothiazole scaffold is synthesized, it can be further modified at various positions to generate a library of derivatives. The presence of the chlorine atoms and the potential for substitution at the 2-position provide multiple avenues for derivatization.
The amino group in 2-amino-6,7-dichlorobenzothiazole is a key handle for derivatization. ontosight.aicymitquimica.com It can undergo a variety of reactions common to primary amines, such as acylation, sulfonylation, and the formation of Schiff bases. For example, acylation with chloroacetyl chloride can introduce a reactive handle for further substitution. nih.gov
The benzothiazole ring itself can be N-alkylated to form thiazolium salts. google.com These salts can act as precursors to N-heterocyclic carbenes or be used in various coupling reactions. google.comwikipedia.org
Furthermore, the chlorine atoms on the benzene ring can potentially be displaced through nucleophilic aromatic substitution, although this would require harsh reaction conditions. More commonly, derivatization focuses on the 2-position and the amino group if present. For instance, the synthesis of 3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one demonstrates the derivatization of the 2-amino group to form a more complex heterocyclic system. mdpi.com
Derivatization can also involve coupling reactions. For example, the synthesis of 3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl]ethyl-amino]-propanenitrile highlights the formation of an azo linkage at the 2-position.
The table below summarizes some examples of derivatization reactions of 6,7-dichlorobenzothiazole.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Amino-4,5-dichlorobenzenethiol | 2-Hydroxybenzoic acid | 2-(5,6-Dichlorobenzo[d]thiazol-2-yl)phenol researchgate.net | Cyclocondensation |
| 2-Amino-6,7-dichlorobenzothiazole | Chloroacetyl chloride | 2-(Chloroacetylamino)-6,7-dichlorobenzothiazole | Acylation |
| 6,7-Dichlorobenzothiazole | Alkylating agent | N-Alkyl-6,7-dichlorobenzothiazolium salt google.com | N-Alkylation |
| 2-Amino-6,7-dichlorobenzothiazole | 4-Fluorobenzaldehyde, Mercaptoacetic acid | 3-(5,6-Dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one mdpi.com | Multi-component reaction |
Nucleophilic Aromatic Substitution on Chlorinated Benzothiazole Precursors
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying chlorinated benzothiazole structures. This approach involves the displacement of a chlorine atom by a nucleophile, a reaction facilitated when the aromatic ring is activated by electron-withdrawing groups. nih.govwipo.int
For instance, the chlorine atoms in 6,7-dichlorobenzo[d]thiazole can be substituted by various nucleophiles. The reactivity of the chlorine atoms is influenced by the electronic properties of the benzothiazole ring system. The presence of the thiazole ring can activate the attached benzene ring towards nucleophilic attack.
A common application of this methodology is the synthesis of aminobenzothiazoles. For example, 2-amino-6,7-dichlorobenzothiazole can serve as a precursor where the amino group can be further functionalized, or the chlorine atoms can be substituted by other nucleophiles. cymitquimica.com The reaction conditions for SNAr on chlorinated benzothiazoles typically involve heating the substrate with a suitable nucleophile in a polar aprotic solvent.
The table below illustrates examples of nucleophilic aromatic substitution reactions on chlorinated benzothiazole precursors.
| Precursor | Nucleophile | Product | Reference |
| 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide | 2-mercaptobenzothiazole | Benzofuroxan-benzothiazole hybrid | nih.gov |
| 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole 1-oxide | 2-mercaptobenzothiazole | Benzofuroxan-benzothiazole hybrid | nih.gov |
| (chloropropyl)trimethoxysilane | 2-mercaptobenzothiazole | Trimethoxysilyl derivative of 2-mercaptobenzothiazole | nih.gov |
Amide Bond Formation via Uronium-Type Activating Systems in Benzothiazole Chemistry
Amide bond formation is a crucial transformation in the synthesis of complex molecules, including derivatives of this compound. Uronium-type activating reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), are widely employed for this purpose due to their efficiency and mild reaction conditions. researchgate.netambeed.com
These reagents react with a carboxylic acid to form a highly reactive activated ester, which then readily reacts with an amine to form the desired amide bond. The use of additives like HOBt (1-hydroxybenzotriazole) can further enhance the reaction efficiency and suppress side reactions. luxembourg-bio.com
In the context of benzothiazole chemistry, this method is valuable for coupling carboxylic acids to amino-functionalized benzothiazoles, or vice versa. For example, 2-amino-6,7-dichlorobenzothiazole can be acylated with various carboxylic acids using a uronium-based coupling system to generate a library of amide derivatives.
The general mechanism for amide bond formation using a uronium salt involves the activation of the carboxylic acid to form an active ester, which is then attacked by the amine nucleophile. researchgate.net
Phosphonic Acid Anhydride (B1165640) (T3P) Mediated Coupling Reactions
Propylphosphonic anhydride (T3P) has emerged as a powerful and versatile reagent for various chemical transformations, including the synthesis of benzothiazoles. daneshyari.comresearchgate.netsigmaaldrich.com T3P is particularly effective in promoting the cyclization of o-aminothiophenols with carboxylic acids to afford 2-substituted benzothiazoles. daneshyari.comjst.go.jp
This one-pot procedure is highly efficient, often requiring short reaction times, and allows for easy workup, leading to good yields of the desired products. daneshyari.comresearchgate.net The reaction can be performed under microwave irradiation, which can further accelerate the process. daneshyari.comsigmaaldrich.com T3P acts as a potent water scavenger and coupling reagent, facilitating the condensation and subsequent cyclization. daneshyari.comscispace.com
This methodology offers a direct route to a wide range of 2-substituted benzothiazoles, including those with chloro-substituents on the benzene ring, by selecting the appropriately substituted o-aminothiophenol and carboxylic acid.
The table below summarizes the synthesis of benzothiazoles using T3P.
| Reactants | Reagent | Conditions | Product | Yield | Reference |
| o-aminobenzenethiol, carboxylic acids | T3P | Microwave irradiation | 2-substituted benzothiazoles | 78-97% | researchgate.net |
| o-aminophenol, carboxylic acids | T3P | Microwave irradiation | 2-substituted benzoxazoles | - | daneshyari.com |
| o-phenylenediamine, carboxylic acids | T3P | Microwave irradiation | 2-substituted benzimidazoles | - | daneshyari.com |
N-Heterocyclic Carbene (NHC) Catalyzed Synthesis of Benzothiazole Derivatives
N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide range of organic transformations. In benzothiazole synthesis, NHCs have been utilized to catalyze the formation of various derivatives under mild conditions. d-nb.infontu.edu.sgresearchgate.net
One notable application is the NHC-catalyzed aza-benzoin reaction of benzothiazole-2-carboxaldehydes with N-sulfonylimines, which provides access to α-aminoketone molecules containing a benzothiazole moiety in good to excellent yields. ntu.edu.sg Another strategy involves the NHC-promoted regiodivergent synthesis of benzothiazole-based isosorbide (B1672297) imidates from aldimines under mild oxidative conditions. d-nb.inforesearchgate.net
NHC catalysis offers a valuable tool for the construction of complex benzothiazole derivatives, often with high levels of stereoselectivity, as demonstrated in the asymmetric NHC-organocatalyzed annulation of 2-benzothiazolimines with α-chloroaldehydes to produce benzothiazolo-pyrimidinones. rsc.org
Palladium-Catalyzed C-H Functionalization and C-S Bond Formation for Benzothiazoles
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. In the realm of benzothiazole chemistry, palladium-catalyzed C-H functionalization and intramolecular C-S bond formation have emerged as powerful strategies for the construction of the benzothiazole ring system. researchgate.netacs.orgmdpi.com
This approach typically involves the cyclization of thiobenzanilides or related precursors in the presence of a palladium catalyst. researchgate.netacs.org The reaction proceeds via the activation of a C-H bond on the aniline ring, followed by intramolecular C-S bond formation. This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of variously substituted benzothiazoles in high yields. researchgate.net
The catalytic system often consists of a palladium(II) source, a copper(I) co-catalyst, and an additive such as tetrabutylammonium (B224687) bromide (TBAB) or an inorganic salt like potassium iodide (KI). researchgate.netmdpi.com These additives can significantly improve the reaction efficiency. mdpi.com This strategy represents an atom-economical and powerful process for constructing the benzothiazole core.
The table below provides an overview of palladium-catalyzed synthesis of 2-substituted benzothiazoles.
| Catalyst System | Substrate | Product | Key Features | Reference |
| Pd(II), Cu(I), Bu4NBr | Thiobenzanilides | 2-Substituted benzothiazoles | High yields, good functional group tolerance | researchgate.netacs.org |
| Pd(PPh3)4, MnO2, O2 | N-Arylthioureas | 2-Aminobenzothiazoles | Direct functionalization of ortho-aryl C-H bond | organic-chemistry.org |
| PdCl2, CuI, KI, air | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | Regioselective, good yields | mdpi.com |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Synthesized 6,7-Dichlorobenzothiazole Derivatives
The structural elucidation and purity assessment of synthesized 6,7-dichlorobenzothiazole derivatives rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, composition, and purity of the compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 6,7-dichlorobenzothiazole derivatives. rsc.orglibretexts.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of protons in a molecule. For a this compound derivative, the aromatic protons on the benzothiazole ring will appear as distinct signals in the downfield region of the spectrum. The chemical shifts and splitting patterns of these protons can confirm the substitution pattern on the benzene ring. For example, in a 3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one, the protons on the dichlorinated benzene ring were observed at δ 7.77 and 7.60 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. In 6,7-dichlorobenzothiazole derivatives, the carbon atoms of the benzothiazole core and any substituents will have characteristic chemical shifts. For instance, in a series of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives, the carbon signals of the benzothiazole moiety were identified and assigned. researchgate.net For 3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one, the carbon signals were observed at specific chemical shifts, confirming the structure. mdpi.com
¹⁹F NMR Spectroscopy: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique. It provides information about the chemical environment of the fluorine atoms and can be used to confirm the presence and location of fluorine substituents.
The table below shows representative ¹H and ¹³C NMR data for a 6,7-dichlorobenzothiazole derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(5,6-dichlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one | 7.77 (d, J = 2.2 Hz, 1H), 7.60 (d, J = 8.7 Hz, 1H), 7.38–7.22 (m, 4H), 6.73 (s, 1H), 4.10 (dd, J = 16.6, 1.1 Hz, 1H), 3.86 (d, J = 16.6 Hz, 1H) | 170.86, 156.10, 146.75, 138.89, 134.36, 133.31, 130.06, 129.10, 126.98, 126.92, 122.74, 120.85, 63.06, 63.04, 32.76 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with high precision. measurlabs.com It is particularly valuable in organic synthesis for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. researchgate.net This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. measurlabs.com
Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS, which allows for the analysis of a wide range of molecules, from small organic compounds to large biomolecules, by creating gas-phase ions from a liquid solution. researchgate.net
In the context of this compound and its analogues, HRMS is instrumental. For instance, in the synthesis of 3-Benzyl-6,7-dichlorobenzo measurlabs.comresearchgate.netimidazo[2,1-b]thiazole, HRMS (ESI) was used to confirm the molecular formula. The calculated mass for the protonated molecule [M+H]⁺ of a related compound, C₁₆H₁₂BrN₂S, was 342.9900, and the experimentally found value was 342.9886, a testament to the technique's precision. acs.org Similarly, for another analogue, C₁₇H₁₅N₂S, the calculated m/z for [M+H]⁺ was 279.0951, with the found value being 279.0963. acs.org
The table below presents HRMS data for several benzothiazole derivatives, illustrating the close agreement between the calculated and found molecular masses, which is crucial for confirming the successful synthesis of the target compounds.
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| 3-Benzyl-6-bromobenzo measurlabs.comresearchgate.netimidazo[2,1-b]thiazole | C₁₆H₁₂BrN₂S | 342.9900 | 342.9886 |
| 3-Benzyl-6,7-dimethylbenzo measurlabs.comresearchgate.netimidazo[2,1-b]thiazole | C₁₇H₁₅N₂S | 279.0951 | 279.0963 |
| 3-Benzyl-6-methoxybenzo measurlabs.comresearchgate.netimidazo[2,1-b]thiazole | C₁₇H₁₅N₂OS | 295.0900 | 295.0916 |
| 5,7-dichlorobenzo[d]imidazo[5,1-b]thiazole | C₉H₅Cl₂N₂S | 242.9539 | 242.9545 |
| 6-chlorobenzo[d]imidazo[5,1-b]thiazole | C₉H₅ClN₂S | 208.9935 | 208.9936 |
| 6-methylbenzo[d]imidazo[5,1-b]thiazole | C₁₀H₈N₂S | 188.0403 | 188.0403 |
| 5,7-dimethylbenzo[d]imidazo[5,1-b]thiazole | C₁₁H₁₀N₂S | 203.0637 | 203.0637 |
Table 1: High-Resolution Mass Spectrometry data for selected benzothiazole analogues. acs.orgchemrxiv.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. libretexts.orgcore.ac.uk It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule. youtube.com
Characteristic absorption bands in the IR spectrum can be correlated to specific functional groups. For example, the stretching vibration of a carbonyl group (C=O) typically appears as a strong band in the region of 1650-1800 cm⁻¹, while the O-H stretch of an alcohol is a broad band around 3200-3600 cm⁻¹. core.ac.ukyoutube.com
In the study of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to monitor the progress of chemical reactions. For instance, in the synthesis of 2-cyanobenzothiazoles, the appearance of a sharp absorption band around 2225-2244 cm⁻¹ is indicative of the nitrile (C≡N) group. mdpi.com The IR spectrum of 6-nitrobenzo[d]thiazole-2-carbonitrile (B65249) shows characteristic peaks at 2236 cm⁻¹ (C≡N), and also at 1565 and 1342 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. mdpi.com
The following table summarizes characteristic IR absorption frequencies for functional groups found in various benzothiazole derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example |
| Nitrile (C≡N) | ~2225 - 2244 | 6-Nitrobenzo[d]thiazole-2-carbonitrile mdpi.com |
| Carbonyl (C=O) | ~1709 | Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate mdpi.com |
| Nitro (NO₂) | ~1565, ~1342 | 6-Nitrobenzo[d]thiazole-2-carbonitrile mdpi.com |
| C-O (Ether) | ~1016 | 6-Methoxybenzo[d]thiazole-2-carbonitrile mdpi.com |
Table 2: Characteristic Infrared (IR) absorption bands for functional groups in benzothiazole derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.govgoogle.com It is widely employed in pharmaceutical and chemical research to assess the purity of synthesized compounds and to separate enantiomers. nih.govworktribe.com The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). google.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
HPLC is crucial for determining the purity of this compound and its derivatives. By analyzing the synthesized product, the presence of any unreacted starting materials, byproducts, or other impurities can be detected and quantified. The retention time, the time it takes for a specific analyte to pass through the column, is a characteristic property that can be used for identification when compared to a reference standard. researchgate.net
Furthermore, chiral HPLC is a specialized application used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com This is particularly important in medicinal chemistry, as different enantiomers can have distinct biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com For example, in the development of new 1H-Benzo[d]imidazole derivatives, HPLC with a lux-cellulose 4 chiral column was used for enantiomeric separation. worktribe.com The separation of D- and L-lactic acid derivatives has been achieved using direct-phase chiral HPLC, demonstrating the technique's utility in resolving enantiomers. mdpi.com
The conditions for an HPLC analysis, including the choice of column, mobile phase composition, and flow rate, are optimized to achieve the desired separation. For instance, the analysis of lactate (B86563) esters was performed using a Chiralpak IA column with a mobile phase of n-hexane/2-propanol at a flow rate of 0.5 mL/min. mdpi.com
Structure Activity Relationship Sar and Mechanistic Studies of 6,7 Dichlorobenzo D Thiazole and Its Analogues
Investigating Molecular Mechanisms of Action of 6,7-Dichlorobenzo[d]thiazole Derivatives
Enzyme Inhibition Profiles
NQO2 Oxidoreductase Inhibition Mechanisms
NRH:quinone oxidoreductase 2 (NQO2) is a flavoprotein that catalyzes the reduction of quinones, a process which can lead to the production of reactive oxygen species (ROS) nih.gov. The inhibition of NQO2 is a therapeutic strategy for conditions linked to oxidative stress, such as cancer and neuroinflammation mdpi.comnih.govmanchester.ac.uk. Research has focused on benzothiazole (B30560) analogues as potent inhibitors of this enzyme, using the known NQO2 inhibitor resveratrol as a structural template nih.govmanchester.ac.uk.
Structure-activity relationship (SAR) studies on a variety of synthesized benzothiazole derivatives have revealed key structural features that govern their inhibitory potency against NQO2. The substitution pattern on both the benzothiazole ring system and the associated phenyl ring plays a critical role in determining the efficacy of inhibition mdpi.comnih.gov.
For instance, in a series of 3,5-dimethoxybenzothiazole analogues, compounds with methoxy and trifluoromethyl groups were found to be the most active, with IC50 values of 108 nM and 123 nM, respectively. nih.gov Conversely, replacing the dimethoxy groups with difluoro groups resulted in a significant drop in activity nih.gov. A study of 55 different benzothiazoles found that 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole was the most potent inhibitor, with an IC50 value of 25 nM nih.gov. Further potent inhibition was observed with 3',4',5'-trimethoxybenzothiazole analogues bearing 6-methoxy, 6-amino, and 6-acetamide substituents mdpi.comnih.govmanchester.ac.uk. Computational modeling suggests that the most active compounds exhibit strong shape complementarity and engage in polar interactions within the NQO2 active site mdpi.comnih.govmanchester.ac.uk.
The mechanism of inhibition for some related compounds, such as indolequinones, has been identified as mechanism-based, involving irreversible modification of the enzyme's flavin cofactor nih.gov. While many benzothiazoles act as reversible competitive inhibitors, their ability to selectively target NQO2 over the related NQO1 enzyme is a significant area of investigation nih.gov.
Table 1: NQO2 Inhibition by Various Benzothiazole Analogues
| Compound Description | IC50 Value (nM) | Reference |
|---|---|---|
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | 25 | nih.gov |
| 6-acetamide-3',4',5'-trimethoxybenzothiazole analogue | 31 | nih.gov |
| 6-methoxy-3',4',5'-trimethoxybenzothiazole analogue | 51 | nih.gov |
| 6-amino-3',4',5'-trimethoxybenzothiazole analogue | 79 | nih.gov |
| 3,5-dimethoxy-benzothiazole analogue | 108 | nih.gov |
| 3,5-trifluoromethyl-benzothiazole analogue | 123 | nih.gov |
| 3-Methoxybenzothiazole | 908 | nih.gov |
| Resveratrol (Reference Compound) | 997 | nih.gov |
Modulation of Glycosidase and Amylase Enzyme Activities
The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract nih.gov. Several studies have identified benzothiazole derivatives as effective inhibitors of these enzymes.
A series of benzothiazole-based oxadiazole derivatives demonstrated potent α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 µM to 30.90 µM, significantly more potent than the standard drug acarbose (IC50 = 866.30 µM) nih.gov. Similarly, benzothiazole-appended indenopyrazoles were found to be promising dual inhibitors of both α-amylase and α-glucosidase nih.gov.
Structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring attached to the benzothiazole scaffold are critical for inhibitory activity. For example, a benzothiazole-based sulfonamide analogue featuring a trifluoromethyl group at the para position of the phenyl ring was identified as the most potent dual inhibitor in its series cqwu.edu.cn. Molecular docking studies support these findings, suggesting that these moieties interact with the active sites of the enzymes nih.govnih.gov.
Table 2: Inhibition of α-Amylase and α-Glucosidase by Benzothiazole Analogues
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzothiazole-based oxadiazoles | α-Glucosidase | 0.5 - 30.90 | nih.gov |
| Benzothiazole-based sulfonamide (analogue-4) | α-Amylase | 2.10 | cqwu.edu.cn |
| Benzothiazole-based sulfonamide (analogue-4) | α-Glucosidase | 2.40 | cqwu.edu.cn |
| Acarbose (Reference Compound) | α-Amylase | 5.40 | cqwu.edu.cn |
| Acarbose (Reference Compound) | α-Glucosidase | 5.70 | cqwu.edu.cn |
Tyrosinase Enzyme Inhibition Research
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. It is a major target for the development of depigmenting agents used in cosmetics and for treating hyperpigmentation disorders mdpi.com. The benzothiazole scaffold has been explored for its potential to inhibit tyrosinase activity.
Research into various analogues has shown significant inhibitory potential. For example, a benzothiazole-based selone compound emerged as a highly effective inhibitor of mushroom tyrosinase with an IC50 value of 0.47 μM, which is approximately 50 times more potent than the standard inhibitor, kojic acid nih.gov. Kinetic analysis revealed a mixed-type inhibition mechanism for this compound nih.gov.
Another study focused on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified a derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, with an exceptionally low IC50 value of 0.2 µM, making it 55 times more potent than kojic acid mdpi.com. This compound was found to be a competitive inhibitor. The structure-activity relationship in this class of compounds highlights the importance of the number and position of hydroxyl groups on the phenyl ring for potent inhibition mdpi.com. Similarly, benzothiazole-thiourea hybrids have also been reported as potent non-competitive tyrosinase inhibitors researchgate.net.
Table 3: Tyrosinase Inhibition by Benzothiazole and Thiazole (B1198619) Analogues
| Compound Description | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | Competitive | mdpi.com |
| Benzothiazole-based selone | 0.47 | Mixed-type | nih.gov |
| Benzothiazole-thiourea hybrid (BT2) | 1.34 | Non-competitive | researchgate.net |
| Thiazole-based selone | 1.75 | N/A | nih.gov |
| N-methylated benzothiazole analogue | 4.21 | N/A | nih.gov |
| Kojic Acid (Reference Compound) | 16.83 | N/A | researchgate.net |
Interaction with Cellular Signaling Pathways
PI3K/AKT Signaling Pathway Modulation Research
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development nih.govmdpi.com.
Research has demonstrated that novel benzothiazole derivatives can exert anticancer effects by modulating this pathway. One such derivative, known as PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM nih.gov. Mechanistic studies revealed that PB11 induces apoptosis (programmed cell death) in these cancer cells by suppressing the PI3K/AKT signaling pathway nih.govnih.gov. Western blot analysis confirmed that treatment with this benzothiazole derivative led to a downregulation of PI3K and AKT proteins nih.gov.
Further studies have focused on designing benzothiazole derivatives as selective inhibitors of specific PI3K isoforms, such as PI3Kβ, which is expressed in most solid tumors mdpi.com. A series of inhibitors with a benzothiazole scaffold were synthesized and evaluated, with the most promising compounds showing excellent anti-proliferative activity and selectivity, particularly in prostate cancer cell lines mdpi.com. Docking studies suggest that specific structural features, such as a morpholine group at the 2-position of the benzothiazole, are necessary for potent activity mdpi.com. These findings highlight the potential of benzothiazole analogues as therapeutics that function through the inhibition of the PI3K/AKT pathway nih.gov.
Mechanisms of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism nih.gov. While they play roles in cell signaling, excessive ROS production leads to oxidative stress, which can damage proteins, lipids, and DNA nih.gov.
One significant enzymatic source of ROS is NQO2. During its catalytic cycle of reducing quinones, NQO2 can produce unstable intermediates that auto-oxidize, creating a futile cycle that generates superoxide radicals and other ROS nih.govresearchgate.net. This NQO2-mediated ROS production is implicated in the pathogenesis of neurodegenerative diseases mdpi.com.
The activity of benzothiazole analogues as NQO2 inhibitors directly impacts this mechanism of ROS generation. By inhibiting NQO2, these compounds can reduce the production of ROS triggered by NQO2 substrates. Studies have shown that treatment with NQO2 inhibitors, including benzimidazole derivatives structurally related to benzothiazoles, leads to a decline in ROS production in cellular models mdpi.com. This inhibition of NQO2 protects cells from oxidative damage nih.govmdpi.com. Therefore, a primary mechanism by which benzothiazole analogues can modulate cellular redox status is through the attenuation of NQO2-dependent ROS generation nih.govresearchgate.net.
Interference with Bacterial Quorum Sensing Systems (e.g., PqsR antagonism)
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system controls many virulence factors, including biofilm formation, which contributes to antibiotic resistance nih.govplos.org. Targeting QS is a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics nih.govfrontiersin.org.
Benzothiazole derivatives have been identified as potential anti-quorum sensing agents nih.govresearchgate.net. Studies have shown that hybrids of benzothiazole and 1,2,3,5-tetrazine can inhibit QS. In one study, these compounds effectively inhibited the production of violacein, a QS-regulated pigment in Chromobacterium violaceum, with IC50 values as low as 28.56 µg/mL nih.gov. The anti-QS activity allows these compounds to disrupt biofilm formation and attenuate other virulence factors at sub-inhibitory concentrations nih.govplos.org.
The Pseudomonas quinolone signal (PQS) system is a key QS network in the opportunistic pathogen Pseudomonas aeruginosa, regulated by the transcriptional regulator PqsR nih.govfrontiersin.org. The development of PqsR antagonists is a specific strategy to disrupt this pathway. While many studies focus on the broader anti-QS effects of benzothiazoles, the search for specific PqsR antagonists within this chemical class is an active area of research to combat P. aeruginosa pathogenicity nih.govnih.govfrontiersin.orgnih.gov.
Nucleic Acid Interactions, Including DNA Binding Studies of this compound and its Analogues
The interaction of small molecules with nucleic acids is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents. Benzothiazole derivatives have emerged as a significant class of compounds that exhibit diverse modes of binding to DNA and RNA, leading to the disruption of cellular processes. The substitution pattern on the benzothiazole ring system, including the presence of halogen atoms, plays a crucial role in modulating this biological activity. While direct and extensive studies on this compound are not widely available in the public domain, research on analogous halogenated and dichloro-substituted benzothiazoles provides significant insights into their potential mechanisms of action involving nucleic acid interactions.
These interactions are broadly categorized into covalent and non-covalent binding. Non-covalent interactions, which are more common for this class of compounds, include intercalation between base pairs, binding within the minor or major grooves of the DNA helix, and electrostatic interactions with the phosphate backbone. Such binding events can lead to conformational changes in the DNA structure, inhibition of DNA replication and transcription, and the downstream induction of apoptosis in cancer cells.
Mechanistic Insights from Analogue Studies
Research into various benzothiazole derivatives has revealed several key mechanisms of nucleic acid interaction:
DNA Groove Binding: Many benzothiazole analogues have been identified as minor groove binders. This mode of interaction is often driven by hydrophobic and van der Waals forces, as well as hydrogen bonding between the ligand and the floor of the DNA groove. For instance, studies on 2-(4-aminophenyl)benzothiazole have demonstrated its binding within the minor groove of calf thymus DNA (ct-DNA), a process found to be entropy-driven and characterized by hydrophobic forces researchgate.net. The binding was supported by DNA melting tests, viscosity measurements, and displacement assays with known groove binders researchgate.net.
DNA Intercalation: Some benzothiazole derivatives, particularly those with planar aromatic extensions, can insert themselves between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the function of DNA-processing enzymes. Spectroscopic studies, including UV-Vis absorption and fluorescence spectroscopy, are pivotal in identifying intercalative binding, often showing hypochromic and bathochromic shifts in the presence of DNA .
Inhibition of DNA-Associated Enzymes: A significant mechanism of action for many benzothiazole derivatives is the inhibition of enzymes that interact with DNA, such as topoisomerases and DNA gyrase. These enzymes are vital for managing DNA topology during replication, transcription, and repair.
Topoisomerase Inhibition: Certain benzothiazole derivatives act as human DNA topoisomerase IIα inhibitors researchgate.net. Mechanistic studies of some analogues suggest they are not DNA intercalators or topoisomerase poisons but rather act as catalytic inhibitors, potentially by binding to the enzyme or the DNA-enzyme complex researchgate.net. For example, a 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium salt was identified as a potent human topoisomerase IIα inhibitor that functions as a DNA minor groove-binding agent researchgate.net.
DNA Gyrase Inhibition: Benzothiazole-based compounds have been developed as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibacterial drugs. Structure-based optimization has led to analogues with low nanomolar inhibitory concentrations against E. coli DNA gyrase nih.gov. The benzothiazole core often engages in crucial interactions within the ATP-binding site of the GyrB subunit, such as cation-π stacking with key arginine residues nih.gov.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of benzothiazole derivatives highlight the importance of the substitution pattern on their DNA binding affinity and biological activity.
Influence of Halogenation: The presence of halogen atoms, such as chlorine, on the benzothiazole ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. Dichloro-substitution, as in this compound, is expected to enhance the lipophilicity and electron-withdrawing nature of the benzothiazole core. These properties can favor interactions within hydrophobic pockets of proteins or the minor groove of DNA. A review of benzothiazole derivatives as anticancer agents highlighted a dichlorophenyl-containing chlorobenzothiazole that showed potent activity against a panel of nine different cancer cell lines, suggesting the importance of chlorine substituents for cytotoxicity tandfonline.comnih.gov.
Role of Substituents at the 2-position: The substituent at the 2-position of the benzothiazole ring is critical for its biological activity. Aromatic and heteroaromatic groups at this position can engage in π-π stacking interactions with DNA bases or hydrophobic interactions within enzyme binding sites. The nature of this substituent can dictate the mode of DNA binding, shifting it from groove binding to intercalation.
Biophysical Studies and Binding Data of Analogues
Various biophysical techniques are employed to characterize the interaction between benzothiazole derivatives and nucleic acids. These methods provide quantitative data on binding affinity, stoichiometry, and the mode of interaction.
Spectroscopic Techniques:
UV-Visible Spectroscopy: Titration of a benzothiazole compound with DNA can lead to changes in the absorption spectrum. Hypochromism (decrease in absorbance) and a red shift (bathochromism) are often indicative of intercalative binding due to the interaction between the chromophore of the compound and the DNA base pairs.
Fluorescence Spectroscopy: Many benzothiazole derivatives are fluorescent. Changes in fluorescence intensity, quantum yield, and lifetime upon binding to DNA can provide information about the binding event. Benzothiazole-based cyanine dyes, for example, act as "light-up" probes that show a significant enhancement in fluorescence upon binding to duplex and quadruplex DNA structures nih.gov.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. The binding of small molecules can induce changes in the CD spectrum of DNA, providing insights into conformational alterations. An induced CD signal in the region of the ligand's absorption can indicate groove binding or intercalation mdpi.com.
The following table summarizes the biological activity of selected halogenated benzothiazole derivatives, providing context for the potential activity of this compound.
| Compound Name/Class | Biological Activity | Cell Line/Target | IC50/GI50 Value | Reference |
| Dichlorophenyl containing chlorobenzothiazole | Anticancer | Non-small cell lung cancer (HOP-92) | 71.8 nM | tandfonline.comnih.gov |
| Dichlorophenyl ureido based picolinamide benzothiazoles | Antiproliferative | Renal cell carcinoma (ACHN) | 2.10 µM | tandfonline.comnih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Anticancer | Human epidermoid carcinoma (A431) | Not specified | frontiersin.org |
| 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine | Anticancer | Non-small cell lung cancer (HOP-92) | Not specified | frontiersin.org |
| Benzothiazole-based DNA Gyrase Inhibitors | Enzyme Inhibition | E. coli DNA gyrase | Low nanomolar range | nih.gov |
Computational Chemistry and Molecular Modeling in Research on 6,7 Dichlorobenzo D Thiazole
Quantum Chemical Calculations for 6,7-Dichlorobenzo[d]thiazole Systems
Quantum chemical calculations offer a microscopic view of the electronic nature of this compound, helping to understand its intrinsic properties.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT methods, such as those using the B3LYP exchange-correlation functional, are employed to optimize molecular geometry and predict electronic properties. ukm.mykbhgroup.in These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges, which are crucial for identifying potential sites for electrophilic and nucleophilic attack. irjweb.com By mapping the electrostatic potential, regions of positive and negative charge on the molecule's surface can be visualized, highlighting areas prone to intermolecular interactions.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. growingscience.commdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. growingscience.com Conversely, a small gap indicates that a molecule is more reactive. mdpi.com For thiazole (B1198619) derivatives, this gap is influenced by the types and positions of substituents on the aromatic rings. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives This table presents typical values for related compounds to illustrate the application of HOMO-LUMO analysis.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Substituted Benzothiazole A | -5.53 | -0.83 | 4.70 | High Stability |
| Substituted Benzothiazole B | -5.55 | -2.49 | 3.06 | Moderate Reactivity |
| Substituted Benzothiazole C | -4.84 | -2.92 | 1.92 | High Reactivity |
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netacadpubl.eu This method translates the complex, delocalized molecular orbitals into localized Lewis-like structures, such as bonds and lone pairs. wisc.edu The analysis reveals stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates.
For derivatives of benzothiazole, molecular docking is widely used to predict how they might bind to the active sites of various protein targets, such as protein kinases or tubulin. biointerfaceresearch.comnih.gov The process involves placing the ligand in multiple positions and conformations within the protein's binding pocket and calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov These studies help to understand the structural basis of the ligand's activity and can guide the design of more potent derivatives. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions between the ligand and the protein. nih.gov It identifies the key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, ionic bonds, or π-π stacking with the ligand. nih.govnih.gov
For example, docking studies of thiazole derivatives have identified critical hydrogen bonds with residues like threonine or ionic interactions with aspartic acid within a protein's active site. nih.gov Visualizing these interactions helps researchers understand why a particular ligand is active and provides a roadmap for modifying its structure to enhance binding and selectivity.
Table 2: Example of Ligand-Protein Interactions for a Benzothiazole Derivative from a Molecular Docking Study This table illustrates the types of interactions commonly identified in docking studies of related compounds.
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Typical Distance (Å) |
|---|---|---|---|
| Thiazole Nitrogen | Threonine (Thr199) | Hydrogen Bond | 2.9 |
| Benzene (B151609) Ring | Leucine (Leu287) | Hydrophobic | 3.8 |
| Substituent Group | Aspartic Acid (Asp289) | Ionic Interaction | 3.1 |
| Benzothiazole Core | Arginine (Arg671) | Pi-Pi Stacking | 4.5 |
Application of Virtual Screening Approaches for Library Prioritization
Virtual screening has emerged as a powerful computational technique to identify promising lead compounds from large chemical libraries, and it has been effectively applied in the study of benzothiazole derivatives. This approach allows researchers to prioritize a manageable number of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. wjarr.com Structure-based virtual screening, which involves docking candidate molecules into the three-dimensional structure of a biological target, is a common strategy. wjarr.comijrti.org
For instance, in the search for novel inhibitors of specific enzymes, libraries of benzothiazole compounds are computationally docked against the target's active site. ijrti.org This process was utilized in a study to identify potential inhibitors for the p56lck enzyme, where a docking study was performed on 51 analogs of benzothiazole. biointerfaceresearch.com Similarly, molecular docking-based virtual screening of 45 benzoxazole (B165842) and benzothiazole derivatives was conducted to identify potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer treatment. hep.com.cn In another study, benzothiazoles and coumarins were subjected to structure-based virtual screening against the InhA enzyme, a target for tuberculosis treatment, to identify top lead molecules as hits. ijrti.org The screening of 66 designed benzothiazole derivatives was also performed to identify potent GABA-aminotransferase inhibitors for potential anticonvulsant agents. wjarr.com
The primary output of these screening campaigns is a ranked list of compounds based on their predicted binding affinity or docking score. wjarr.comhep.com.cn Compounds with the best scores are considered for further investigation, including more rigorous computational analysis like molecular dynamics simulations, before proceeding to chemical synthesis and in vitro testing. biointerfaceresearch.comhep.com.cn This prioritization significantly enhances the efficiency of identifying new benzothiazole-based therapeutic agents.
Molecular Dynamics (MD) Simulations in Benzothiazole Research
Molecular dynamics (MD) simulations are a cornerstone of computational research on benzothiazoles, providing detailed insights into the dynamic behavior of these molecules and their interactions with biological targets at an atomic level. biointerfaceresearch.comnih.gov These simulations model the physical movements of atoms and molecules over time, allowing for the study of complex stability, conformational changes, and the nature of protein-ligand interactions. nih.govnih.gov Typically, simulations are run for extended periods, such as 100 or 200 nanoseconds, to observe the dynamic evolution of the system and ensure the stability of the ligand-protein complex. hep.com.cnnih.govnih.gov
Conformational Analysis and Dynamic Stability of Ligand-Target Complexes
A primary application of MD simulations in benzothiazole research is to assess the stability of the complex formed between a benzothiazole derivative and its protein target. biointerfaceresearch.com Key metrics used for this analysis are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). biointerfaceresearch.com
The RMSD measures the average deviation of a protein's backbone atoms over the course of the simulation compared to its initial structure. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and remains stable. biointerfaceresearch.comnih.gov For example, in a study of benzothiazole-thiazole hybrids as p56lck inhibitors, the average RMSD for all complexes ranged from 2.05 to 3.05 Å, indicating a high level of stability throughout the MD simulation. biointerfaceresearch.com Similarly, simulations of a benzothiazole derivative complexed with the AChE active site showed the complex stabilizing after 50 ns and maintaining stability until the end of the 200 ns simulation. nih.gov
The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are rigid. Lower fluctuation in the binding site region suggests a stable interaction with the ligand. biointerfaceresearch.com These analyses confirm that the binding pose predicted by molecular docking is maintained and that the ligand remains securely bound within the target's active site. biointerfaceresearch.comnih.gov
Table 1: Summary of MD Simulation Findings for Benzothiazole-Target Complexes
| Target Protein | Benzothiazole Derivative Type | Simulation Length | Key Stability Findings |
| p56lck | Benzothiazole-thiazole hybrids | Not specified | Average RMSD of 2.05 to 3.05 Å, indicating high complex stability. biointerfaceresearch.com |
| SARS-CoV-2 Mpro & ACE2 | Benzimidazole and benzothiazole derivatives | 100 ns | Protein RMSD fluctuated initially before reaching equilibrium, indicating eventual complex stability. nih.gov |
| Acetylcholinesterase (AChE) | Novel benzothiazole derivative (6f) | 200 ns | Complex stabilized after 50 ns with an average RMSD of 0.16361 nm, showing greater stability than the reference complex. nih.gov |
| FOXM1-DNA binding domain | Benzothiazole-thiazolidine-2,4-dione hybrids | 100 ns | Simulations were used to analyze binding patterns and affinities, confirming interactions with key amino acids. nih.gov |
| p53-MDM2 | Designed benzothiazole compounds | 200 ns | Used to assess complex stability and interactions for potential cancer therapy. nih.gov |
Detailed Analysis of Protein-Ligand Interaction Interfaces Over Time
MD simulations provide a dynamic view of the interactions between a benzothiazole ligand and its target protein, going beyond the static picture offered by molecular docking. nih.gov Throughout the simulation, it is possible to monitor the persistence of specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges. nih.gov
This detailed analysis is crucial for understanding the key determinants of binding affinity and selectivity. nih.gov For instance, simulations can reveal that certain hydrogen bonds predicted by docking are transient, while others are stable throughout the simulation, playing a critical role in anchoring the ligand. nih.gov The analysis of protein-ligand contact histograms can classify interactions and track their occurrence over the simulation trajectory. nih.gov In studies of benzothiazole derivatives as potential inhibitors for SARS-CoV-2 proteins, MD simulations were used to study protein-ligand contacts, which were classified into four types: hydrophobic, ionic, water bridges, and hydrogen bonds. nih.gov This information is invaluable for structure-based drug design, guiding the modification of the benzothiazole scaffold to enhance favorable interactions and improve potency.
Predicting Molecular Behavior in Explicit Solvation Environments
To accurately mimic physiological conditions, MD simulations of benzothiazole-protein complexes are typically performed in an explicit solvation environment. nih.gov This involves immersing the complex in a periodic box filled with water molecules and adding ions to neutralize the system and achieve a specific salt concentration, such as 150 mM NaCl. nih.gov
This approach is critical because water molecules can play a significant role in mediating protein-ligand interactions, for example, by forming water bridges. nih.gov The explicit solvent model allows for a more realistic prediction of binding affinities and the dynamic behavior of the complex compared to simulations in a vacuum or with an implicit solvent model. scirp.org By simulating the system in a solvated state, researchers can gain a more accurate understanding of how a benzothiazole derivative will behave in a biological environment, which is essential for predicting its efficacy as a potential drug candidate. nih.govscirp.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzothiazole Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org For benzothiazole analogs, QSAR studies are instrumental in identifying the key structural features and physicochemical properties that govern their therapeutic effects, such as antibacterial or anticancer activities. researchgate.netchula.ac.th
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, like benzothiazole derivatives, are dependent on the changes in their molecular features. researchgate.net These features are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. chula.ac.th By correlating these descriptors with observed biological activity, a predictive model can be built. researchgate.net
Development of Predictive Models for Biological Activity
The development of a QSAR model for benzothiazole analogs typically involves several steps. First, a dataset of compounds with known biological activities (e.g., minimum inhibitory concentration, MIC, or IC50 values) is compiled. researchgate.netchula.ac.th Then, a variety of molecular descriptors are calculated for each compound. chula.ac.th Using statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA), a model is generated that best correlates a subset of these descriptors with the activity. researchgate.netmdpi.comnih.gov
For example, a QSAR study on benzothiazole analogues for antibacterial drug discovery used an MLR approach to develop a model based on 21 compounds, which was then used to predict the activity of another 19 analogues. researchgate.net In another study, a Group-based QSAR (GQSAR) model was developed for 40 benzothiazole derivatives to predict their anticancer potential, identifying critical descriptors related to hydrophilicity and chain count. chula.ac.th
Crucially, these models must be rigorously validated to ensure their predictive power. mdpi.comnih.gov Validation is performed using both an internal set (often with leave-one-out cross-validation, Q²) and an external test set of compounds not used in model development (predictive R², R²pred). mdpi.com A well-validated QSAR model can then be used to reliably predict the biological activity of new, unsynthesized benzothiazole derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.netchula.ac.thnih.gov
Table 2: Examples of QSAR Models for Benzothiazole Derivatives
| Biological Activity | Model Type | Key Descriptors | Statistical Method | Validation Parameters |
| Anticancer | G-QSAR | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | Not specified | r² = 0.81, q² = 0.75, pred_r² = 0.70 chula.ac.th |
| Antibacterial | QSAR | E1p, SpMin6 Bhs, ATSC5v, VP-1 | Multiple Linear Regression (MLR) | R² = 0.745 researchgate.net |
| Antitumor | QSAR | Molecular polarizability, pharmacophore distribution | Not specified | Model indicated relevance of specific physicochemical properties for activity. acs.org |
Statistical Validation of Bioactivity Data and Model Robustness
In the realm of computational chemistry and molecular modeling, the development of a predictive Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous statistical validation. This process ensures the reliability and predictive power of the model, confirming that the observed correlations between molecular descriptors and biological activity are not due to chance. For this compound and its derivatives, the validation of bioactivity data and the assessment of model robustness are critical steps before a QSAR model can be confidently used for the virtual screening of new, potentially more active compounds.
The validation of a QSAR model is typically performed using both internal and external validation techniques. Internal validation assesses the stability and predictive capacity of the model within the dataset used for its creation, while external validation evaluates its ability to predict the activity of an independent set of compounds.
Internal Validation:
A common method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, a single compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted using the newly developed model. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.
Another internal validation method is the leave-many-out (LMO) cross-validation, where a group of compounds is removed at each step. This is considered a more robust test of the model's predictive power than LOO cross-validation.
External Validation:
For external validation, the initial dataset is divided into a training set and a test set. The training set is used to develop the QSAR model, while the test set, which was not used in model development, is used to assess its predictive performance. The predictive ability is evaluated using the predictive correlation coefficient (R²pred). A high R²pred value, typically greater than 0.6, indicates that the model has good predictive power for external compounds.
The robustness of a QSAR model for this compound derivatives would also be scrutinized through various statistical metrics. These include the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables, the root mean square error (RMSE), and the F-test value. benthamdirect.com A robust QSAR model will have a high R² and F-test value, and a low RMSE.
An illustrative representation of statistical parameters for a hypothetical QSAR model for this compound derivatives is presented in Table 1.
Table 1: Statistical Validation Parameters for a Hypothetical QSAR Model of this compound Derivatives
| Parameter | Value | Interpretation |
|---|---|---|
| R² | 0.92 | High correlation between descriptors and activity |
| q² (LOO) | 0.85 | Good internal predictive ability |
| R²pred | 0.78 | Good external predictive ability |
| RMSE | 0.25 | Low error in prediction |
Furthermore, the applicability domain of the model must be defined. This defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.
Correlation of Electronic and Steric Descriptors with Observed Activities
The biological activity of a molecule is fundamentally governed by its physicochemical properties, which in turn are determined by its three-dimensional structure and electronic characteristics. In the context of this compound, computational studies aim to establish a quantitative relationship between specific molecular descriptors and the observed biological activities of its derivatives. These descriptors can be broadly categorized into electronic and steric parameters.
Electronic Descriptors:
Electronic descriptors provide insights into the distribution of electrons within a molecule and its ability to engage in various types of interactions. For this compound derivatives, key electronic descriptors that are often correlated with biological activity include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap often correlates with higher reactivity.
Partial Atomic Charges: The distribution of partial charges on individual atoms can highlight regions of the molecule that are likely to participate in electrostatic interactions with a biological receptor. For instance, the nitrogen and sulfur atoms in the thiazole ring of this compound are expected to have negative partial charges, making them potential hydrogen bond acceptors.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This can be crucial for understanding non-covalent interactions with a target protein.
Steric Descriptors:
Steric descriptors relate to the size and shape of the molecule and its substituents. These parameters are critical for determining how well a molecule can fit into the binding site of a biological target. Important steric descriptors for this compound derivatives include:
Topological Indices: These are numerical descriptors derived from the graph representation of a molecule and can encode information about its size, shape, and degree of branching. Examples include the Wiener index and molecular connectivity indices.
Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape of a substituent, quantifying its length and width in different dimensions.
The correlation of these electronic and steric descriptors with the observed biological activities of a series of this compound analogues is typically achieved through multiple linear regression (MLR) or partial least squares (PLS) analysis. nih.gov The resulting QSAR equation provides a mathematical model that can be used to predict the activity of new, untested derivatives.
For example, a hypothetical QSAR study on a series of this compound derivatives with varying substituents at the 2-position might reveal a correlation like the one presented in Table 2.
Table 2: Hypothetical Correlation of Descriptors with Bioactivity of 2-Substituted this compound Derivatives
| Compound | Substituent (R) | LogP (Lipophilicity) | HOMO Energy (eV) | Molecular Volume (ų) | Observed Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| 1 | -H | 3.2 | -6.5 | 180 | 15.2 |
| 2 | -CH₃ | 3.7 | -6.3 | 195 | 10.5 |
| 3 | -OCH₃ | 3.5 | -6.2 | 200 | 8.1 |
| 4 | -Cl | 3.9 | -6.8 | 198 | 12.8 |
From such data, a QSAR model might indicate that higher HOMO energy (increased electron-donating ability) and an optimal range of lipophilicity and molecular volume are favorable for the observed biological activity. Such insights are invaluable for the rational design of new this compound derivatives with enhanced potency. nih.gov
Advanced Applications and Research Perspectives for 6,7 Dichlorobenzo D Thiazole in Modern Chemical Biology
Development of 6,7-Dichlorobenzo[d]thiazole as Chemical Probes for Biological Systems
Benzothiazole (B30560) derivatives have emerged as versatile fluorescent probes, indispensable for the detection and imaging of various biological analytes and processes. researchgate.netdntb.gov.ua The core structure's inherent photophysical properties can be finely tuned through chemical modifications, leading to probes with high sensitivity and selectivity. The introduction of dichloro- substitution at the 6 and 7 positions of the benzothiazole ring is anticipated to modulate its electronic and photophysical characteristics, making it a promising candidate for the development of novel chemical probes.
The electron-withdrawing nature of the chlorine atoms in this compound can influence the intramolecular charge transfer (ICT) processes, which are often the basis for the sensing mechanism of fluorescent probes. This can lead to changes in fluorescence intensity or shifts in emission wavelength upon interaction with a specific analyte. For instance, benzothiazole-based probes have been successfully developed for the detection of crucial biomolecules like cysteine. researchgate.net A novel probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), demonstrated a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, showcasing the potential of this scaffold in designing highly sensitive sensors. researchgate.net While specific studies on this compound as a probe are not yet prevalent, the principles of probe design suggest that its unique electronic properties could be harnessed for the selective detection of various biological species.
Furthermore, benzothiazole derivatives have shown significant promise as fluorescent markers for amyloid aggregates, which are associated with neurodegenerative diseases like Alzheimer's. acs.orgnih.gov The binding of these probes to the β-sheet structures of amyloid fibrils often results in a significant increase in fluorescence quantum yield. nih.gov The specific substitution pattern of this compound could influence its binding affinity and photophysical response upon interaction with amyloid proteins, opening avenues for the development of new diagnostic tools. The modulation of fluorescence properties, such as fluorescence quantum yield (FQY) and fluorescence lifetime, upon binding to biological targets is a key aspect of probe development. acs.org
Exploration of 6,7-Dichlorobenzothiazole Derivatives in Materials Science and for Electronic Properties
The benzothiazole core is a valuable component in the design of organic materials with tailored electronic and optical properties. nih.govresearchgate.net These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The performance of these devices is intrinsically linked to the molecular orbital energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic semiconductor.
The introduction of substituents onto the benzothiazole ring system is a powerful strategy to tune these energy levels. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to lower both the HOMO and LUMO energy levels. nih.govmdpi.com This can have several beneficial effects on the properties of the resulting material. For instance, lowering the LUMO level can facilitate electron injection in electronic devices, while lowering the HOMO level can enhance the material's stability against oxidation. nih.gov
Computational studies, such as those employing density functional theory (DFT), are instrumental in predicting the electronic properties of new benzothiazole derivatives. nih.govresearchgate.net These studies can provide insights into the HOMO-LUMO energy gap, which is a crucial parameter determining the optical and electronic characteristics of a material. For a series of benzothiazole derivatives, it was observed that the presence of electron-withdrawing groups like trifluoromethyl (-CF3) led to a smaller HOMO-LUMO gap, making the compound more reactive and potentially suitable for applications requiring efficient charge transfer. mdpi.com A similar effect can be anticipated for this compound.
The table below illustrates the typical influence of substituents on the electronic properties of benzothiazole derivatives, providing a basis for predicting the characteristics of this compound.
| Compound | Substituent Effect | Predicted Impact on HOMO/LUMO Levels | Potential Application |
| Benzothiazole | Reference | - | Organic Semiconductor |
| Benzothiazole with Electron-Donating Group (e.g., -CH3) | Increases electron density | Raises HOMO and LUMO levels | Hole-Transporting Material |
| Benzothiazole with Electron-Withdrawing Group (e.g., -NO2) | Decreases electron density | Lowers HOMO and LUMO levels | Electron-Transporting Material |
| This compound | Strong Electron-Withdrawing | Significantly lowers HOMO and LUMO levels | Electron-Transporting Material, Organic Semiconductor |
Future Research Directions and Emerging Trends in Dichlorobenzothiazole Chemistry and its Biological Relevance
The future of research on this compound and its derivatives is poised to expand in several exciting directions, driven by the continuous demand for advanced materials and sensitive biological tools.
A primary focus will be the rational design and synthesis of novel fluorescent probes based on the this compound scaffold. The unique electronic properties imparted by the dichloro- substitution can be exploited to develop probes with enhanced sensitivity, selectivity, and photostability for a wide range of biological targets. This includes not only small molecules and ions but also complex biological structures like specific proteins and nucleic acid sequences. The development of probes that operate in the near-infrared (NIR) region is a particularly important trend, as it allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications.
In the realm of materials science, the exploration of this compound derivatives as building blocks for organic electronic materials will continue to be a vibrant area of research. Computational modeling will play an increasingly crucial role in predicting the electronic and charge transport properties of new materials, guiding synthetic efforts towards molecules with optimized performance for specific applications like OLEDs, OFETs, and organic photovoltaics. The synthesis of polymers and dendrimers incorporating the this compound unit could lead to materials with novel and enhanced properties.
Furthermore, the biological relevance of benzothiazole derivatives extends beyond their use as probes. Many compounds containing this scaffold exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netijsrst.com Future research will likely involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. The structure-activity relationship studies of these compounds will be crucial in identifying lead candidates for drug development. The integration of computational and experimental approaches will be key to accelerating the discovery of new biologically active molecules based on the this compound core.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 6,7-Dichlorobenzo[d]thiazole derivatives?
- Methodological Answer : Derivatives can be synthesized via cyclocondensation reactions using elemental sulfur and aryl isothiocyanates under reflux conditions. For example, reacting intermediates with phenyl isothiocyanate in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 18-hour reflux) yields thiazole derivatives . Purification involves distillation under reduced pressure, followed by recrystallization in ethanol-water mixtures to achieve high purity (65–85% yields) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers assess the antimicrobial activity of this compound derivatives?
- Methodological Answer : Use standardized agar diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., ampicillin) and negative controls (DMSO solvent). Data interpretation should account for solubility limitations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at positions 6 and 7.
- Step 2 : Evaluate biological activities (e.g., IC₅₀ values in cytotoxicity assays).
- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent electronic effects (e.g., Hammett constants) with binding affinity to target proteins (e.g., kinases or microbial enzymes) .
Q. How to resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer :
- Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-cancer activity discrepancies may arise from differences in p53 status of tested cell lines .
- Purity Validation : Confirm compound purity via HPLC and exclude cytotoxicity from residual solvents or byproducts .
- Mechanistic Studies : Use gene expression profiling or proteomics to identify off-target effects .
Q. What are the biosynthetic pathways for thiazole moieties in natural products, and how do they inform synthetic strategies?
- Methodological Answer : In Bacillus subtilis, thiazole synthase catalyzes the formation of 5-(2-hydroxyethyl)-4-methylthiazole (HET-P) from cysteine, glycine, and D-pentulose-5-phosphate. This pathway highlights the role of NAD+ as a carbohydrate precursor. Synthetic chemists can mimic these steps using biomimetic reagents (e.g., thioureas for sulfur incorporation) .
Q. How can computational docking improve the design of this compound-based inhibitors?
- Methodological Answer :
- Target Selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR kinase or bacterial dihydrofolate reductase).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate poses with molecular dynamics (MD) simulations to assess binding stability .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer :
- PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats. Avoid skin contact via proper glove removal techniques .
- Engineering Controls : Use fume hoods for reactions involving volatile intermediates (e.g., DMSO distillations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
